molecular formula C11H15FN2OS B14573050 N-[(3-Fluorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea CAS No. 61290-58-2

N-[(3-Fluorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea

Cat. No.: B14573050
CAS No.: 61290-58-2
M. Wt: 242.32 g/mol
InChI Key: FTKNBKIYXIRXFD-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Properties

CAS No.

61290-58-2

Molecular Formula

C11H15FN2OS

Molecular Weight

242.32 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(3-hydroxypropyl)thiourea

InChI

InChI=1S/C11H15FN2OS/c12-10-4-1-3-9(7-10)8-14-11(16)13-5-2-6-15/h1,3-4,7,15H,2,5-6,8H2,(H2,13,14,16)

InChI Key

FTKNBKIYXIRXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=S)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3-fluorobenzylamine with 3-chloropropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea
  • N-(3-Fluorophenyl)-2-methyl-3-furamide
  • N-(3-Methyl-2-furoyl)-N’-(3-(trifluoromethyl)phenyl)thiourea

Uniqueness

N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to its specific structural features, such as the presence of both a fluorophenyl and a hydroxypropyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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